6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine - 1186311-15-8

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-1811160
CAS Number: 1186311-15-8
Molecular Formula: C14H23N3OSi
Molecular Weight: 277.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Starting from appropriately substituted pyridines or imidazoles, condensation reactions with various reagents like aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of the imidazo[4,5-b]pyridine core [, , , ].
  • Cyclization Reactions: These reactions often involve the intramolecular cyclization of suitably functionalized pyridine or imidazole precursors, leading to the formation of the desired imidazo[4,5-b]pyridine framework [, ].
  • Multi-step synthesis: Some derivatives require multi-step syntheses involving protection and deprotection strategies to introduce specific substituents on the imidazo[4,5-b]pyridine core [, ].
Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich imidazole ring can be selectively functionalized by electrophilic reagents, allowing for the introduction of various substituents [].
  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the pyridine ring can facilitate nucleophilic aromatic substitution reactions, providing another avenue for structural diversification [].
  • N-Alkylation/Acylation: The nitrogen atoms in the imidazole and pyridine rings can be alkylated or acylated to modify the compound's properties and introduce new functionalities [].
Mechanism of Action
  • Aurora Kinase Inhibition: Some imidazo[4,5-b]pyridine derivatives act as potent and selective inhibitors of Aurora kinases, which are involved in cell cycle regulation and have been implicated in cancer [].
  • Thromboxane A2 Receptor Antagonism: Certain imidazo[4,5-b]pyridine analogs display antagonist activity at the thromboxane A2 receptor, making them potential candidates for treating cardiovascular diseases [, ].
  • Anti-tuberculosis activity: Several imidazo[4,5-b]pyridine derivatives have been investigated for their potential as anti-tuberculosis agents, targeting the Lumazine synthase enzyme in Mycobacterium tuberculosis [].

2-Amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP)

  • Compound Description: PhIP is a heterocyclic aromatic amine (HAA) classified as a probable human carcinogen [, ]. It forms during the cooking of meat and fish at high temperatures [, ]. Research has focused on its metabolism, DNA adduct formation, and potential role in various cancers [, , , , , , , ].

7-Hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3',2':4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1)

  • Compound Description: PhIP-M1 is a metabolite of PhIP produced by specific bacteria residing in the human gut [, ]. Its formation depends on the presence of glycerol, a constituent of the fecal matrix []. Research suggests that the transformation of PhIP into PhIP-M1 by gut bacteria might play a role in PhIP's overall toxicity and carcinogenicity [, ].

N-Pivaloxy-2-amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (1b)

  • Compound Description: This PhIP ester derivative (1b) was synthesized to investigate the chemistry of PhIP metabolites, particularly their reactivity with DNA, which is crucial for understanding the initiation of carcinogenesis []. While unstable in aqueous solutions, 1b can be characterized in DMF-d7 at low temperatures [].

N2-(2'-Deoxyguanosin-8-yl)-PhIP

  • Compound Description: This compound is a DNA adduct formed by the reaction of the reactive metabolite N2-acetoxy-PhIP with the C8 position of guanine in DNA []. This adduct is considered a critical biomarker for PhIP exposure and its potential carcinogenic effects [, ].

6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is a substituted imidazo[4,5-b]pyridine derivative characterized by its planar structure []. The presence of halogen substituents like bromine and chlorine can significantly impact the molecule's reactivity and potential biological activity [].

6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound exhibits a planar fused ring system with a phenyl substituent at the 2-position []. The bromine substituent at the 6-position influences its crystal structure packing through π–π stacking interactions [].

3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is characterized by two crystallographically independent molecules in its asymmetric unit []. The triazole and phenyl ring orientations relative to the imidazo[4,5-b]pyridine system remain consistent, while the phenyl group arrangement varies significantly between the two molecules [].

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound features a 5-bromopentyl chain positioned near one of the methyl groups on the dimethylamino substituent []. The crystal structure reveals stacks of molecules formed by C—H⋯π(ring) interactions, influenced by the bromine atom on the pentyl chain [].

Properties

CAS Number

1186311-15-8

Product Name

6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane

Molecular Formula

C14H23N3OSi

Molecular Weight

277.44 g/mol

InChI

InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3

InChI Key

ZRQGXPOSBWSIKN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.